molecular formula C13H20ClNO3S2 B2455012 1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide CAS No. 2309343-50-6

1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide

Cat. No.: B2455012
CAS No.: 2309343-50-6
M. Wt: 337.88
InChI Key: UFSYHHOOAUVNNP-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and preclinical research. Sulfonamide-based compounds are extensively investigated for their diverse biological activities, which can include modulation of central nervous system targets such as glutamate receptors . The structure of this compound features a 3-chlorophenyl group and a butyl chain modified with methoxy and methylsulfanyl (methylthio) ether functionalities, suggesting potential for enhanced membrane permeability. Researchers utilize this and similar N-substituted sulfonamides as key intermediates or functional scaffolds in the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for specific data on purity and structural characterization.

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO3S2/c1-18-13(6-7-19-2)9-15-20(16,17)10-11-4-3-5-12(14)8-11/h3-5,8,13,15H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSYHHOOAUVNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNS(=O)(=O)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the standard synthetic routes for 1-(3-chlorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]methanesulfonamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves nucleophilic substitution and sulfonamide bond formation. Key steps include:

  • Step 1 : Reacting 3-chlorophenylmethanesulfonyl chloride with 2-methoxy-4-(methylsulfanyl)butylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide bond .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.
  • Optimization : Monitoring reaction progress using HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) ensures minimal side products. Elevated temperatures (40–50°C) may improve reaction rates but require careful control to avoid decomposition .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituents (e.g., methoxy at δ ~3.3 ppm, methylsulfanyl at δ ~2.1 ppm) and confirm regiochemistry .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 392.08 for C15_{15}H21_{21}ClNO3_3S2_2) .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What are the critical structural features influencing this compound’s physicochemical properties?

  • The 3-chlorophenyl group enhances lipophilicity (logP ~3.2), impacting membrane permeability.
  • The methylsulfanyl butyl chain introduces steric bulk and potential metabolic stability via sulfur oxidation resistance .
  • The methoxy group modulates electronic effects, influencing hydrogen-bonding capacity (calculated polar surface area: ~75 Ų) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on target binding .
  • Chain Modification : Shorten or elongate the butyl chain to evaluate steric tolerance in enzyme active sites (e.g., cytochrome P450 inhibition assays) .
  • Metabolic Stability : Introduce deuterium at the methoxy or methylsulfanyl positions to probe metabolic hotspots via LC-MS/MS stability studies .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

  • Dose-Response Curves : Perform IC50_{50} determinations in triplicate across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-type-specific artifacts .
  • Off-Target Screening : Use kinase profiling panels or thermal shift assays to identify unintended interactions that may confound results .
  • Solubility Adjustments : Pre-dissolve the compound in DMSO with <0.1% Tween-80 to mitigate aggregation-related false negatives .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX; PDB ID 4IH) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds between the sulfonamide group and Thr199^{199} .
  • QSAR Modeling : Corrogate substituent descriptors (e.g., Hammett σ values) with IC50_{50} data to derive predictive activity equations .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?

  • Purification Bottlenecks : Replace column chromatography with recrystallization (solvent: ethanol/water) for multi-gram batches .
  • Byproduct Formation : Optimize stoichiometry (amine:sulfonyl chloride ratio 1.1:1) to minimize unreacted starting materials .
  • Stability Issues : Store the compound under nitrogen at –20°C to prevent sulfoxide formation from the methylsulfanyl group .

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